molecular formula C13H17NO2 B1201436 Darlingine CAS No. 58471-10-6

Darlingine

Cat. No. B1201436
CAS RN: 58471-10-6
M. Wt: 219.28 g/mol
InChI Key: WBTZDCUVPGAROE-UHFFFAOYSA-N
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Description

Organic synthesis, including the formation of complex molecules from simpler precursors, plays a critical role in the development of various chemicals and materials. Techniques such as dynamic covalent chemistry (DCC) and template-directed synthesis are central to constructing molecules with intricate structures and functions (Belowich & Stoddart, 2012); (Meyer, Joiner, & Stoddart, 2007).

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation and reaction of imines. Imines, derived from aldehydes and amines, serve as versatile intermediates in organic synthesis, enabling the construction of various nitrogen-containing compounds through reactions like catalytic asymmetric umpolung (Wu, Hu, Li, & Deng, 2015).

Molecular Structure Analysis

The molecular structure of organic compounds, including those derived from imine chemistry, can be complex, with features such as chirality and multiple functional groups. Advanced techniques like X-ray crystallography and NMR spectroscopy are critical for elucidating these structures (Weinreb, 2003).

Chemical Reactions and Properties

Imines undergo a variety of chemical reactions, serving as precursors to amines, amides, and other nitrogen-containing compounds. Their reactivity can be influenced by factors such as the presence of catalysts, temperature, and the nature of the substituents (Chen, Wang, & Gao, 2015).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are crucial for their practical application and handling. These properties are determined by molecular structure and intermolecular forces (Geng et al., 2008).

Scientific Research Applications

  • Isolation and Structure Elucidation : Darlingine has been isolated from various plants, such as Darlingia darlingiana and Triunia montana. Researchers have focused on elucidating its structure and stereochemistry, which is essential for understanding its potential applications (Katavic et al., 1999), (Yang et al., 2017).

  • Chemical Screening and Novel Alkaloid Discovery : Research has been conducted on various plants to identify the presence of alkaloids, including darlingine. This leads to the discovery of new tropane alkaloids and contributes to the understanding of plant chemistry (Butler et al., 2000).

  • Synthesis Techniques : Studies have also been conducted on the synthesis of darlingine and related compounds. These synthesis techniques are crucial for the potential pharmaceutical application of these alkaloids (Majewski & Lazny, 1994).

  • Genetic and Ecological Studies : While not directly related to darlingine, there are studies on Anopheles darlingi, a species of mosquito, that focuses on its genetics and ecology. This research is important for understanding malaria transmission and vector control (Achee et al., 2006), (Marinotti et al., 2013).

  • Bioinsecticides and Malaria Control : Research on Anopheles darlingi also includes studies on bioinsecticides and their effectiveness in controlling mosquito populations, which is crucial for malaria control (Nascimento et al., 2020).

Safety And Hazards

According to the Material Safety Data Sheet for Darlingine, it is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with eyes or skin, it is advised to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZDCUVPGAROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318608
Record name DARLINGINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darlingine

CAS RN

58471-10-6
Record name DARLINGINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
PL Katavic, MS Butler, RJ Quinn, PI Forster… - Phytochemistry, 1999 - Elsevier
… In this report, we describe the isolation of a new γ-pyranotropane alkaloid, darlingine N-oxide (2), found in addition to darlingine (1) in the bark and leaves of D. darlingiana (F. Muell.) …
Number of citations: 28 www.sciencedirect.com
MS Butler, PL Katavic, RA Davis, PI Forster… - Journal of Natural …, 2000 - ACS Publications
… γ-pyrano ring in darlingine (2). The NMR data of 1 was also similar to darlingine (2) except for … This was in contrast to darlingine (2), where it has been shown that the N-methyl group is …
Number of citations: 16 pubs.acs.org
F Yang, H Zhao, AR Carroll - Tetrahedron Letters, 2017 - Elsevier
… The absolute configuration of the closely related analogue darlingine (1) was established by an enantiomeric synthesis of the unnatural enantiomer (−)-darlingine, 16 and later the …
Number of citations: 5 www.sciencedirect.com
R Lazny, A Nodzewska… - Polish Journal of …, 2006 - researchgate.net
Tropane alkaloids such as darlingine and chalcostrobamine [2] and their nor-analogues (1, 2) can be synthesized in racemic and enantiomerically pure form through transformation of …
Number of citations: 4 www.researchgate.net
M Haji, M Hosseinzadeh - Medicinal Chemistry Research, 2022 - Springer
… darlingine (36). The structure of 45 was assigned through comparison of the spectroscopic data to those of the known darlingine … with darlingine (36) and 2,3-dihydrodarlingine (42) [81]. …
Number of citations: 0 link.springer.com
M Majewski, R Lazny - The Journal of Organic Chemistry, 1995 - ACS Publications
… , enf-isobellendine, and enf-darlingine. The absolute configuration of natural benzyltropaneand … We are gratefiil to Professor Bick for providing original samples of darlingine and …
Number of citations: 116 pubs.acs.org
M Majewski, R Lazny - Tetrahedron letters, 1994 - Elsevier
Synthesis of tropane alkaloids darlingine, chalcostrobamine and isobellendine both in the racemic form and as unnatural enantiomers is described. Enantioselective deprotonation of …
Number of citations: 42 www.sciencedirect.com
IRC Bick, JW Gillard, H Leow - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Fourteen alkaloids have been isolated from Bellendena montana, a monotypic proteaceous plant endemic in Tasmania. The structures of ten of these, bellendine (1), isobellendine (2), …
Number of citations: 25 www.publish.csiro.au
IRC Bick, JW Gillard, H Leow - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… Material eluted from this band (420 mg) was twice recrystallized from ether to give white needles, mp 166-167", identical (mmp, RF, uv, ix., nmr and ms.data) with darlingine.3 The minor …
Number of citations: 49 www.publish.csiro.au
IRC Bick, JW Gillard, H Leow - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… The molecular formula of darlingine showed it was a higher … main difference being that darlingine showed no olefinic proton … The mass spectrum of darlingine showed a molecular ion …
Number of citations: 59 www.publish.csiro.au

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